molecular formula C8H16N2O2 B143534 N-(dimethylcarbamoyl)-3-methylbutanamide CAS No. 128937-22-4

N-(dimethylcarbamoyl)-3-methylbutanamide

Cat. No. B143534
M. Wt: 172.22 g/mol
InChI Key: PLZFXKVVACKCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dimethylcarbamoyl)-3-methylbutanamide, also known as DMCM, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid, which is soluble in water and ethanol. DMCM has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

N-(dimethylcarbamoyl)-3-methylbutanamide has been widely used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of neuronal excitability. N-(dimethylcarbamoyl)-3-methylbutanamide is a positive allosteric modulator of GABA-A receptors, which means it enhances the activity of these receptors. This property of N-(dimethylcarbamoyl)-3-methylbutanamide has been used to study the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and alcoholism.

Mechanism Of Action

N-(dimethylcarbamoyl)-3-methylbutanamide binds to the benzodiazepine site of GABA-A receptors, which enhances the activity of these receptors. This results in an increase in the influx of chloride ions into the neuron, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.

Biochemical And Physiological Effects

N-(dimethylcarbamoyl)-3-methylbutanamide has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects in animal models. These effects are mediated through the modulation of GABA-A receptors. N-(dimethylcarbamoyl)-3-methylbutanamide has also been shown to have anticonvulsant effects in human studies. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in humans is limited due to its toxicity and potential side effects.

Advantages And Limitations For Lab Experiments

N-(dimethylcarbamoyl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a valuable tool for studying the function of these receptors. N-(dimethylcarbamoyl)-3-methylbutanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in lab experiments is limited by its toxicity and potential side effects. N-(dimethylcarbamoyl)-3-methylbutanamide can cause respiratory depression and convulsions at high doses, which can be lethal in extreme cases.

Future Directions

There are several future directions for the research on N-(dimethylcarbamoyl)-3-methylbutanamide. One direction is to develop safer and more selective modulators of GABA-A receptors that can be used in humans. Another direction is to study the role of GABA-A receptors in other physiological and pathological conditions, such as depression and schizophrenia. Furthermore, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in combination with other drugs, such as opioids and cannabinoids, could be explored to enhance their therapeutic effects. Overall, the research on N-(dimethylcarbamoyl)-3-methylbutanamide has the potential to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

N-(dimethylcarbamoyl)-3-methylbutanamide can be synthesized by the reaction of 3-methylbutanoyl chloride with dimethylamine in the presence of a base, such as triethylamine. The reaction results in the formation of N-(dimethylcarbamoyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(dimethylcarbamoyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.

properties

CAS RN

128937-22-4

Product Name

N-(dimethylcarbamoyl)-3-methylbutanamide

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-3-methylbutanamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)5-7(11)9-8(12)10(3)4/h6H,5H2,1-4H3,(H,9,11,12)

InChI Key

PLZFXKVVACKCDC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=O)N(C)C

Canonical SMILES

CC(C)CC(=O)NC(=O)N(C)C

synonyms

Butanamide, N-[(dimethylamino)carbonyl]-3-methyl-

Origin of Product

United States

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